3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is a heterocyclic compound containing a pyrazole ring substituted with a nitro group, a trifluoroethyl group, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-nitro-1H-pyrazole with 2,2,2-trifluoroethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then subjected to carboxylation using carbon dioxide under high pressure to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trifluoroethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid.
Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with antimicrobial, antiviral, or anticancer properties.
Agrochemicals: The compound can be used in the development of new pesticides or herbicides due to its bioactive properties.
Materials Science: It can be utilized in the synthesis of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-pyrazole-4-carboxylic acid: Lacks the trifluoroethyl group but shares the pyrazole and nitro functionalities.
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Lacks the nitro group but contains the trifluoroethyl and carboxylic acid groups.
3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid: Contains an amino group instead of a nitro group.
Uniqueness
3-Nitro-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid is unique due to the presence of both the nitro and trifluoroethyl groups, which impart distinct chemical and biological properties. The trifluoroethyl group enhances the compound’s lipophilicity and metabolic stability, while the nitro group contributes to its reactivity and potential bioactivity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-nitro-1-(2,2,2-trifluoroethyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3N3O4/c7-6(8,9)2-11-1-3(5(13)14)4(10-11)12(15)16/h1H,2H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGVOBIYGFGFNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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